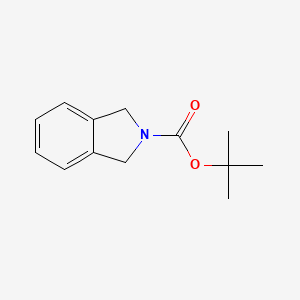
tert-Butyl isoindoline-2-carboxylate
Overview
Description
“tert-Butyl isoindoline-2-carboxylate” is a chemical compound with the molecular formula C13H17NO2 . It is used for research and development purposes.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 219.28 g/mol. Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Amino Acid Derivatives
A study by Patil and Luzzio (2017) explored the synthesis of novel amino acid derivatives using tert-butyl isoindoline-2-carboxylate. They achieved selective alkylation with propargyl bromide, followed by click reactions to produce N-isoindolinyl-1,2,3-triazolylalanine derivatives. This innovative method highlights the compound's utility in synthesizing unique amino acid analogues (Patil & Luzzio, 2017).
Tert-butoxycarbonylation in Organic Synthesis
Saito, Ouchi, and Takahata (2006) utilized a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), as a tert-butoxycarbonylation reagent. This process was effective for substrates like phenols and amines, demonstrating the relevance of tert-butyl isoindoline derivatives in facilitating chemoselective reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).
Catalysis in Amino Acid Ester Arylation
Gaertzen and Buchwald (2002) described the use of a tert-butyl ester in the palladium-catalyzed intramolecular α-arylation of α-amino acid esters. This approach enabled the synthesis of various isoindolines and tetrahydroisoquinoline carboxylic acid esters, showcasing the compound's role in complex organic syntheses (Gaertzen & Buchwald, 2002).
Diels-Alder Reactions and Heterocyclic Chemistry
Research by Padwa, Brodney, and Lynch (2003) utilized this compound in the preparation and Diels-Alder reaction of a 2-amido substituted furan. Their work contributes to the understanding of heterocyclic chemistry and the versatile applications of tert-butyl isoindoline derivatives in such reactions (Padwa, Brodney, & Lynch, 2003).
Development of Novel Synthetic Pathways
A study by Ivanov (2020) demonstrated the use of this compound in creating novel synthetic pathways, specifically in the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to form various heterocyclic systems. This illustrates the compound's role in developing new synthetic methods for complex molecules (Ivanov, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl Isoindoline-2-carboxylate, also known as Tert-Butyl 1,3-dihydroisoindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives have been found to possess various biological activities , suggesting that they have significant molecular and cellular effects.
properties
IUPAC Name |
tert-butyl 1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECVLLAHDLREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



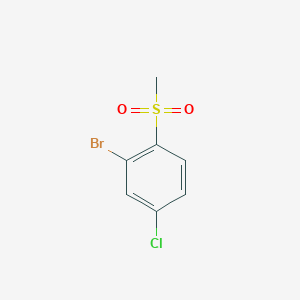
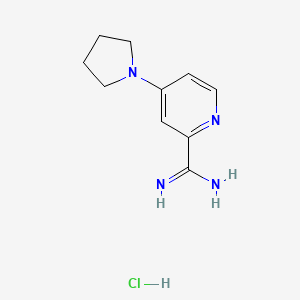
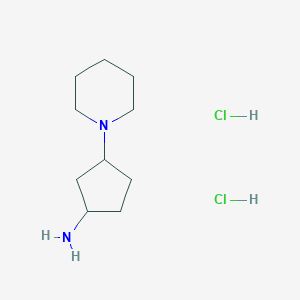
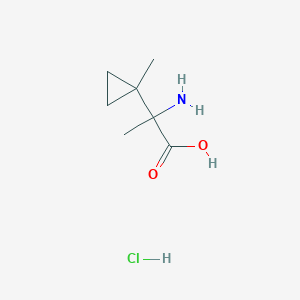
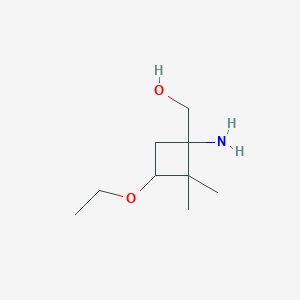
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
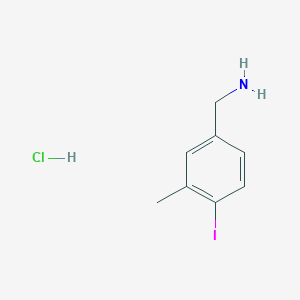
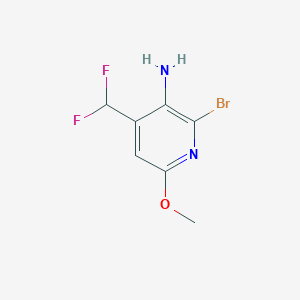
![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
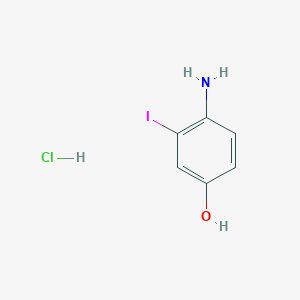
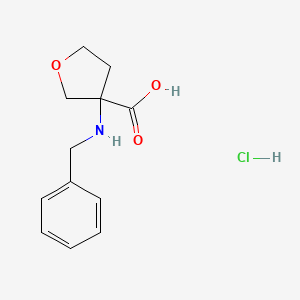
![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)